N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide
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Overview
Description
“N’-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide” is a chemical compound with the CAS Number 866134-01-2. It has a molecular weight of 395.84 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxole ring, a pyrrole ring, and a chlorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Scientific Research Applications
Synthesis and Antibacterial Activity
A notable application of compounds structurally related to the specified chemical involves their synthesis and evaluation for antibacterial properties. For instance, a series of hydrazides, synthesized by reacting 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides with aromatic aldehydes, including compounds with structural motifs similar to N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide, have demonstrated antibacterial properties. This research underlines the potential of these compounds in contributing to the development of new antibacterial agents (Kostenko et al., 2015), (Kostenko et al., 2015).
Bioinformatic Characterization for Neurodegenerative Diseases
Research aimed at finding new treatments for neurodegenerative diseases, particularly Alzheimer’s disease, has explored the synthesis and bioinformatic characterization of Schiff bases related to the compound . The study evaluates drug-like, pharmacokinetic, and pharmacodynamic properties and predicts binding to therapeutic targets using bioinformatics, cheminformatics, and computational pharmacological methods. This research provides insight into the potential application of such compounds in treating neurodegenerative disorders (Avram et al., 2021).
Structure Insights and Broad-Spectrum Antibacterial Candidates
Another study focused on the synthesis and structural insights of novel compounds, including two new N'-heteroarylidene-1-carbohydrazide derivatives, showcasing broad-spectrum antibacterial candidates. These compounds show potent antibacterial activity with minimal inhibitory concentration (MIC) values, indicating their potential as antibacterial agents. The structural characterization includes NMR, infrared and UV-vis spectroscopies, and X-ray diffraction, supplemented with density functional theory (DFT) calculations (Al-Wahaibi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3-chlorophenyl)-3-pyrrol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-17-5-3-4-16(11-17)18(25-8-1-2-9-25)12-21(26)24-23-13-15-6-7-19-20(10-15)28-14-27-19/h1-11,13,18H,12,14H2,(H,24,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFWSGRITVBSIS-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC(C3=CC(=CC=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC(C3=CC(=CC=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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